molecular formula C10H6BrF3O4 B13693972 3-[5-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid

3-[5-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid

Cat. No.: B13693972
M. Wt: 327.05 g/mol
InChI Key: WIVKEFUSQPMDSZ-UHFFFAOYSA-N
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Description

3-[5-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-[5-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-[5-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[5-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid is unique due to the presence of both a bromine atom and a trifluoromethoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H6BrF3O4

Molecular Weight

327.05 g/mol

IUPAC Name

3-[5-bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid

InChI

InChI=1S/C10H6BrF3O4/c11-6-1-2-8(18-10(12,13)14)5(3-6)4-7(15)9(16)17/h1-3H,4H2,(H,16,17)

InChI Key

WIVKEFUSQPMDSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CC(=O)C(=O)O)OC(F)(F)F

Origin of Product

United States

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